molecular formula C15H8ClFN2 B3036262 2-[(4-Chlorophenyl)(cyano)methyl]-6-fluorobenzenecarbonitrile CAS No. 339029-47-9

2-[(4-Chlorophenyl)(cyano)methyl]-6-fluorobenzenecarbonitrile

Cat. No.: B3036262
CAS No.: 339029-47-9
M. Wt: 270.69 g/mol
InChI Key: BLQXTEPFWJUPII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Chlorophenyl)(cyano)methyl]-6-fluorobenzenecarbonitrile is an organic compound characterized by the presence of a chlorophenyl group, a cyano group, and a fluorobenzenecarbonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chlorophenyl)(cyano)methyl]-6-fluorobenzenecarbonitrile typically involves multi-step organic reactions. One common method involves the reaction of 4-chlorobenzyl cyanide with 6-fluorobenzonitrile under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorophenyl)(cyano)methyl]-6-fluorobenzenecarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-[(4-Chlorophenyl)(cyano)methyl]-6-fluorobenzenecarbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-Chlorophenyl)(cyano)methyl]-6-fluorobenzenecarbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzyl cyanide: Shares the chlorophenyl and cyano groups but lacks the fluorobenzenecarbonitrile moiety.

    6-Fluorobenzonitrile: Contains the fluorobenzenecarbonitrile group but lacks the chlorophenyl and cyano groups.

Uniqueness

2-[(4-Chlorophenyl)(cyano)methyl]-6-fluorobenzenecarbonitrile is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[(4-chlorophenyl)-cyanomethyl]-6-fluorobenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClFN2/c16-11-6-4-10(5-7-11)13(8-18)12-2-1-3-15(17)14(12)9-19/h1-7,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLQXTEPFWJUPII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C#N)C(C#N)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-Chlorophenyl)(cyano)methyl]-6-fluorobenzenecarbonitrile
Reactant of Route 2
Reactant of Route 2
2-[(4-Chlorophenyl)(cyano)methyl]-6-fluorobenzenecarbonitrile
Reactant of Route 3
Reactant of Route 3
2-[(4-Chlorophenyl)(cyano)methyl]-6-fluorobenzenecarbonitrile
Reactant of Route 4
Reactant of Route 4
2-[(4-Chlorophenyl)(cyano)methyl]-6-fluorobenzenecarbonitrile
Reactant of Route 5
Reactant of Route 5
2-[(4-Chlorophenyl)(cyano)methyl]-6-fluorobenzenecarbonitrile
Reactant of Route 6
2-[(4-Chlorophenyl)(cyano)methyl]-6-fluorobenzenecarbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.